Flocoumafen

概要

説明

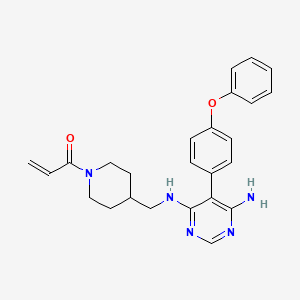

Flocoumafen is a fluorinated, second-generation anticoagulant of the 4-hydroxycoumarin vitamin K antagonist type. It is primarily used as a rodenticide due to its high potency and effectiveness against rodents that have developed resistance to first-generation anticoagulants . This compound was synthesized in 1984 by Shell International Chemical and is known for its high toxicity, which restricts its use to indoor environments and sewers to minimize risks to non-target species .

作用機序

Target of Action

Flocoumafen is a fluorinated, second-generation anticoagulant of the 4-hydroxycoumarin vitamin K antagonist type . The primary target of this compound is the enzyme vitamin K1-epoxide reductase in the liver . This enzyme plays a crucial role in the vitamin K cycle, which is essential for the production of blood clotting factor precursors .

Mode of Action

This compound inhibits the vitamin K1-epoxide cycle by antagonizing the enzyme vitamin K1-epoxide reductase . This interruption of the vitamin K cycle leads to a gradual depletion of vitamin K1, which is necessary for producing blood clotting factor precursors . As a result, the blood clotting mechanism fails, leading to an increase in blood-clotting time .

Biochemical Pathways

The inhibition of the vitamin K1-epoxide cycle by this compound affects the biochemical pathway responsible for the production of vitamin K-dependent clotting factors . The downstream effect of this inhibition is an increase in blood-clotting time, eventually leading to

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of flocoumafen involves several key steps, including Knoevenagel condensation, intramolecular ring cyclization, and stereospecific reduction. The process begins with the condensation of p-methoxybenzaldehyde, followed by in situ decarboxylation and intramolecular ring cyclization to construct the tetralone skeleton . The O-alkylated ketone is then stereospecifically reduced to yield the precursor alcohol, which is finally coupled with 4-hydroxycoumarin to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of anisole and phenylacetyl chloride as initial raw materials. The process includes sequential reactions to obtain intermediates such as 4-methoxyphenylacetophenone and 3-(4-methoxyphenyl)-1-tetralone. Boron trifluoride is used as a Lewis acid to improve the conversion rate in one of the key steps, enhancing the overall yield and making the process more suitable for large-scale production .

化学反応の分析

Types of Reactions

Flocoumafen undergoes various chemical reactions, including:

Reduction: Involves the addition of hydrogen or removal of oxygen, typically used in the stereospecific reduction step during synthesis.

Substitution: Involves the replacement of one functional group with another, such as the coupling of the precursor alcohol with 4-hydroxycoumarin.

Common Reagents and Conditions

Oxidation: Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Conditions often involve the use of catalysts like boron trifluoride and solvents such as methanol or ethanol.

Major Products

The major products formed from these reactions include various hydroxylated and alkylated derivatives of this compound, which are often intermediates in its synthesis or metabolites formed during its degradation .

科学的研究の応用

Flocoumafen is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as a rodenticide, where it is used to control rodent populations resistant to first-generation anticoagulants . Additionally, this compound and its derivatives are studied for their potential use in treating thrombotic diseases due to their anticoagulant properties . Research also focuses on understanding its pharmacokinetics and toxicokinetics in both target and non-target species to improve safety and efficacy .

類似化合物との比較

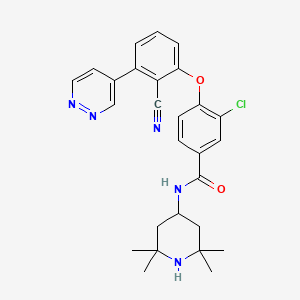

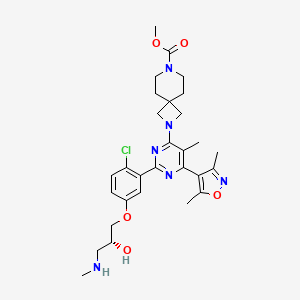

Flocoumafen is part of the second-generation anticoagulant rodenticides, which also include brodifacoum, bromadiolone, difenacoum, and difethialone . These compounds share a similar mechanism of action but differ in their potency, persistence, and risk of secondary poisoning. This compound and brodifacoum are among the most potent, requiring only a single dose to induce death . Compared to first-generation anticoagulants like warfarin, second-generation compounds have a higher affinity for vitamin K epoxide reductase and are more effective against resistant rodent populations .

List of Similar Compounds

- Brodifacoum

- Bromadiolone

- Difenacoum

- Difethialone

- Warfarin (first-generation)

This compound’s unique combination of high potency, prolonged persistence, and effectiveness against resistant rodents makes it a valuable tool in pest control and a subject of ongoing scientific research.

特性

IUPAC Name |

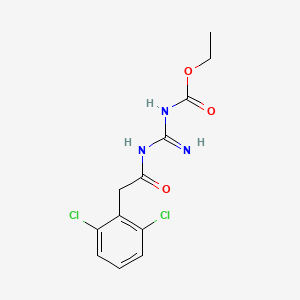

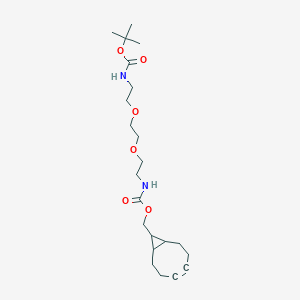

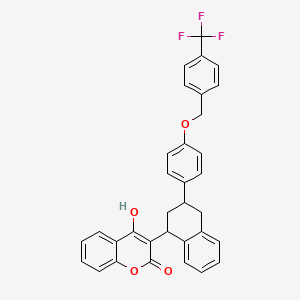

4-hydroxy-3-[3-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,2,3,4-tetrahydronaphthalen-1-yl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H25F3O4/c34-33(35,36)24-13-9-20(10-14-24)19-39-25-15-11-21(12-16-25)23-17-22-5-1-2-6-26(22)28(18-23)30-31(37)27-7-3-4-8-29(27)40-32(30)38/h1-16,23,28,37H,17-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBGNYHHEIAGOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C2C1C3=C(C4=CC=CC=C4OC3=O)O)C5=CC=C(C=C5)OCC6=CC=C(C=C6)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H25F3O4 | |

| Record name | FLOCOUMAFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058212 | |

| Record name | Flocoumafen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Off-white solid; [HSDB] Off-white powder; [MSDSonline], COLOURLESS-TO-WHITE CRYSTALS. | |

| Record name | Flocoumafen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5320 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FLOCOUMAFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In acetone >600, ethanol 34, xylene 33, octanol 44 (all in g/l)., Solubility in acetone, alcohol, chloroform, dichloromethane: >10 g/l., In water, 1.10 mg/l, temp not specified, Solubility in water, mg/l at 20 °C: 0.114 (practically insoluble) | |

| Record name | FLOCOUMAFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLOCOUMAFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.4 g/cm³ | |

| Record name | FLOCOUMAFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.0X10-12 mm Hg @ 25 °C, Vapor pressure at 20 °C: negligible | |

| Record name | FLOCOUMAFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLOCOUMAFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins involved in the coagulation cascade (Fig. 1) are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase (Fig. 2). The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/, Second-generation indirect anticoagulant rodenticide. Inhibits the metab of vitamin K1, and thus depletes vitamin K1-dependent clotting factors in plasma. Blocks formation of prothrombin. | |

| Record name | FLOCOUMAFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white solid, Off-white powder | |

CAS No. |

90035-08-8 | |

| Record name | Flocoumafen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90035-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flocoumafen [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090035088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flocoumafen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A mixture of: cis-4-hydroxy-3-(1,2,3,4-tetrahydro-3-(4-(4-trifluoromethylbenzyloxy)phenyl)-1-naphthyl)coumarin; trans-4-hydroxy-3-(1,2,3,4-tetrahydro-3-(4-(4-trifluoromethylbenzyloxy)phenyl)-1-naphthyl)coumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-1-Benzopyran-2-one, 4-hydroxy-3-[1,2,3,4-tetrahydro-3-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1-naphthalenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLOCOUMAFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLOCOUMAFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

MP: 181-191 °C /cis-isomer/; 163-166 °C /trans-isomer/, 166-168 °C | |

| Record name | FLOCOUMAFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLOCOUMAFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Q1: What is the primary mechanism of action of Flocoumafen?

A1: this compound is a second-generation anticoagulant rodenticide that acts by inhibiting the enzyme Vitamin K epoxide reductase (VKOR). This enzyme is crucial for the cyclic interconversion of vitamin K, which is essential for the synthesis of several blood clotting factors (II, VII, IX, and X). By blocking VKOR, this compound disrupts the production of these clotting factors, ultimately leading to internal bleeding and death in rodents. [, , , , , , ]

Q2: Does the inhibition of VKOR by this compound differ between target and non-target species?

A2: While the primary mechanism of action is the same, the susceptibility to this compound and its elimination kinetics can differ significantly between species. For example, Japanese quail are less sensitive to this compound toxicity than rats due to differences in metabolism rather than variations in anticoagulant binding in the liver. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C31H23BrO4, and its molecular weight is 543.4 g/mol. [, ]

Q4: Are there any specific structural features of this compound crucial for its activity?

A4: this compound consists of a 4-hydroxycoumarin ring system linked to a bulky, hydrophobic side chain. This side chain plays a significant role in the compound's high potency and long duration of action by facilitating its binding to VKOR and influencing its pharmacokinetic properties. [, , , ]

Q5: How does this compound perform in various bait formulations?

A5: this compound demonstrates good efficacy in different bait formulations, including wax-bound blocks and cereal-based baits. These formulations provide a palatable matrix for delivering the rodenticide and have been shown to be effective in controlling rodent populations in various settings, including farm buildings, rice fields, and oil palm plantations. [, , , , , , ]

A5: this compound does not possess catalytic properties and is not used in catalytic applications. It functions as an enzyme inhibitor rather than a catalyst.

Q6: What are the safety concerns regarding this compound use?

A9: this compound's high potency and persistence raise significant environmental and health concerns. Its use is strictly regulated in many countries due to its potential to harm non-target wildlife and the risk of secondary poisoning in animals that consume poisoned rodents. [, ]

Q7: How is this compound absorbed and eliminated from the body?

A10: this compound is readily absorbed from the gastrointestinal tract following ingestion. It is highly lipophilic and tends to accumulate in fatty tissues, leading to a long elimination half-life, particularly in the liver. Elimination occurs primarily through feces, with a small portion excreted in urine. [, , , ]

Q8: Does this compound show any differences in pharmacokinetics between species?

A11: Yes, the elimination half-life of this compound can differ significantly across species. For instance, it exhibits a much shorter elimination half-life in humans (around 6.7 days) compared to rodents (around 220 days in rats). []

Q9: What types of studies have been conducted to evaluate the efficacy of this compound?

A12: The efficacy of this compound has been extensively studied in both laboratory and field settings. Laboratory studies have established its acute toxicity in various rodent species, determined its lethal doses, and investigated its pharmacokinetic properties. Field trials have assessed its effectiveness in controlling rodent populations in different environments, including agricultural fields, farm buildings, and urban areas. [, , , , , , , , , , , , ]

Q10: Is there any evidence of resistance to this compound in rodent populations?

A13: While resistance to this compound is not as widespread as resistance to some other anticoagulant rodenticides, there is evidence of its emergence in some areas. Notably, the L120Q mutation, which confers resistance to other second-generation anticoagulants like bromadiolone and difenacoum, remains susceptible to this compound. [, ]

Q11: What are the potential toxic effects of this compound in non-target species?

A14: this compound poses a significant risk to non-target animals, including birds, mammals, and reptiles, that may consume baited rodents or contaminated prey. The compound can accumulate in the food chain, leading to secondary poisoning and potentially lethal effects in these animals. [, , ]

A11: While drug delivery and targeting strategies are relevant for therapeutic applications, they are not a primary focus for rodenticides like this compound.

Q12: Can owl pellets be used to monitor this compound exposure in wild owl populations?

A15: Yes, analysis of this compound residues in regurgitated owl pellets has proven to be a sensitive and non-invasive method for monitoring the exposure of Barn Owls to this rodenticide. This approach allows researchers to assess the potential risks to these predators without the need for invasive sampling techniques. [, , ]

Q13: What analytical techniques are used to detect and quantify this compound?

A13: Several analytical methods are employed for this compound detection and quantification, including:

- High-Performance Liquid Chromatography (HPLC): Often coupled with fluorescence detection (FLD) or mass spectrometry (MS/MS), HPLC allows for the separation and sensitive quantification of this compound in various matrices, including biological samples, baits, and environmental samples. [, , , ]

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is increasingly used for this compound analysis, enabling the detection of trace amounts of the compound in complex matrices like blood, serum, and liver tissues. [, , , , ]

Q14: What are the concerns about the environmental fate of this compound?

A17: The persistence of this compound in the environment is a major concern. It can remain active in soil and water for extended periods, potentially impacting non-target organisms. Additionally, its accumulation in the food chain through biomagnification can pose risks to predators, particularly those consuming rodents. [, , ]

Q15: How does the solubility of this compound influence its bioavailability and effectiveness?

A18: this compound's lipophilic nature influences its distribution in the body and contributes to its long half-life. Its formulation in baits is crucial for ensuring its palatability and bioavailability to rodents, ultimately influencing its effectiveness in controlling rodent populations. [, , , , , ]

Q16: Are the analytical methods used for this compound analysis properly validated?

A19: Yes, the analytical methods used to detect and quantify this compound, such as HPLC-FLD, HPLC-MS/MS, and LC-MS/MS, undergo rigorous validation processes. These processes ensure the accuracy, precision, sensitivity, and specificity of the methods for their intended purpose. This rigorous approach is essential for obtaining reliable and reproducible results in toxicological, environmental, and clinical studies. [, , , , , ]

A16: While the provided research papers focus primarily on the scientific aspects of this compound, it's important to acknowledge that quality control and assurance are paramount throughout its development, manufacturing, and distribution. Strict adherence to good manufacturing practices (GMP) and quality control standards is essential to ensure the consistency, safety, and efficacy of this compound products.

Q17: Are there any viable alternatives to this compound for rodent control?

A24: The search for safe and effective alternatives to anticoagulant rodenticides like this compound is ongoing. Integrated pest management strategies that combine habitat modification, exclusion techniques, and non-chemical control methods are increasingly encouraged to minimize reliance on rodenticides and mitigate their potential risks. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。